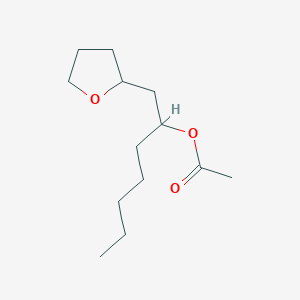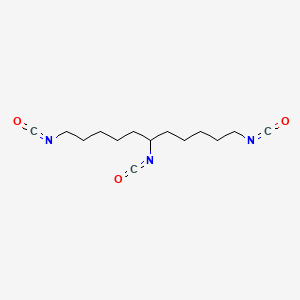![molecular formula C10H18O6 B14471592 2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid CAS No. 69498-88-0](/img/structure/B14471592.png)
2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid is an organic compound with a complex structure that includes a butane backbone with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid can be achieved through several methods. One common approach involves the hydroisomerization of 2,3-dimethylbutane using an acid catalyst . Another method includes the isomerization of n-pentane in the presence of a catalyst containing combinations of palladium, platinum, rhodium, and rhenium on a matrix of zeolite, alumina, or silicon dioxide .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid has a wide range of applications in scientific research. In chemistry, it is used as a probe molecule in techniques that study the active sites of metal catalysts . In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications in these fields require further research. In industry, this compound is used in the manufacture of agricultural chemicals and as an additive in fuels .
Mecanismo De Acción
The mechanism of action of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its use, such as in catalytic processes or potential therapeutic applications. Detailed studies are required to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid include 2,2-dimethylbutane, 2,3-dimethylbutane, and 3,3-dimethylbutane-2-ol .
Uniqueness: What sets 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid apart from these similar compounds is its unique structure that includes multiple functional groups, making it versatile for various chemical reactions and applications.
Propiedades
Número CAS |
69498-88-0 |
|---|---|
Fórmula molecular |
C10H18O6 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-[3-(carboxymethoxy)-2,3-dimethylbutan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C10H18O6/c1-9(2,15-5-7(11)12)10(3,4)16-6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clave InChI |
BBLBSJIXWZBFQY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)OCC(=O)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



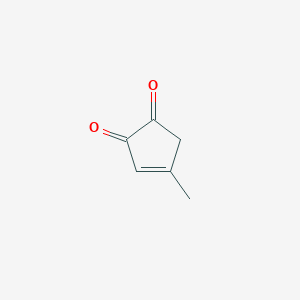
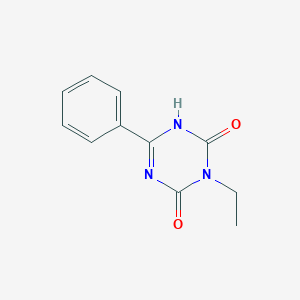
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
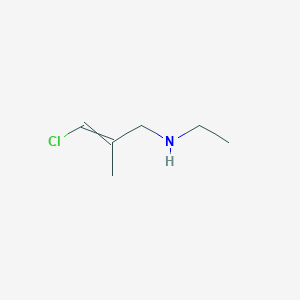
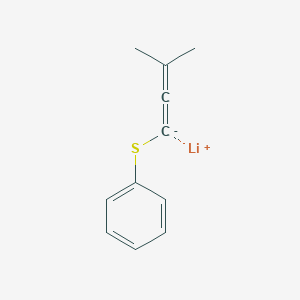
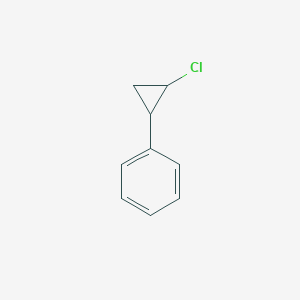
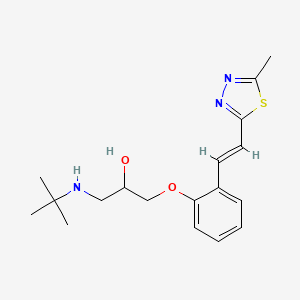
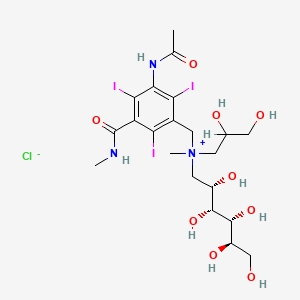
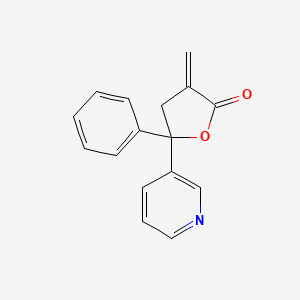
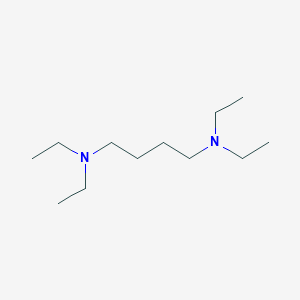
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
